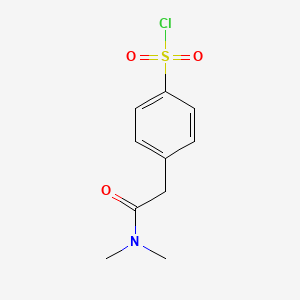

4-Dimethylcarbamoylmethyl-benzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(dimethylamino)-2-oxoethyl]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-12(2)10(13)7-8-3-5-9(6-4-8)16(11,14)15/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAIFVFBJRDEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001201615 | |

| Record name | 4-[2-(Dimethylamino)-2-oxoethyl]benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53305-13-8 | |

| Record name | 4-[2-(Dimethylamino)-2-oxoethyl]benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53305-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(Dimethylamino)-2-oxoethyl]benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Dimethylcarbamoylmethyl Benzenesulfonyl Chloride

Precursor Synthesis and Intermediate Derivatization Strategies

The synthesis of 4-Dimethylcarbamoylmethyl-benzenesulfonyl chloride fundamentally relies on the initial preparation and modification of precursor molecules that establish the dimethylcarbamoylmethyl side chain and the eventual sulfur-containing moiety on the benzene (B151609) ring.

Synthesis of Chloroacetyl Dimethylcarboxamide and its Thiolation

A primary building block for introducing the dimethylcarbamoylmethyl group is 2-chloro-N,N-dimethylacetamide, also known as chloroacetyl dimethylcarboxamide. This precursor is typically synthesized via the acylation of dimethylamine (B145610) with chloroacetyl chloride. The reaction is often conducted in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. nih.gov

Once synthesized, the chloroacetamide derivative serves as an electrophile for introducing a sulfur atom. The process of thiolation involves a nucleophilic substitution reaction where the chlorine atom is displaced by a sulfur-containing nucleophile. nih.gov Common thiolating agents include sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. This step is critical as it introduces the sulfur atom that will later be oxidized to the sulfonyl chloride. Another approach involves using reagents like sodium 1H-1,2,3-triazole-5-thiolate to create an intermediate that can be further processed. nih.gov The conversion of carboxylic acids to various thiol derivatives can also be achieved through visible light-mediated decarboxylative thiolation of alkyl redox-active esters. nih.gov

Preparation of Dimethylcarbamoylmethyl Sulfide (B99878)

The synthesis of a sulfide intermediate, specifically a (dimethylcarbamoylmethyl) sulfide, is a key step in many routes. This intermediate positions the sulfur atom correctly on the aromatic ring for the final transformation. Industrially, simple sulfides like dimethyl sulfide are produced by reacting hydrogen sulfide with methanol (B129727) over an aluminum oxide catalyst. wikipedia.org For more complex sulfides, a common laboratory method involves the reaction of a thiol with an alkyl halide. In the context of the target molecule, this would involve reacting a substituted thiophenol with 2-chloro-N,N-dimethylacetamide.

Alternatively, a process starting from 1,2-dichlorobenzene (B45396) and methanethiol (B179389) can be employed to produce a sulfide intermediate, which is then subjected to further reactions to build the final molecule. researchgate.net The synthesis of dimethyl sulfide can also be achieved through the reaction of dimethyl disulfide with methanol in the presence of an aluminum γ-oxide catalyst, with yields reaching 95 mol% at optimal temperatures and reactant ratios. researchgate.net

Pathways for Sulfonyl Chloride Formation

The conversion of the sulfur-containing intermediate to the final sulfonyl chloride is the pivotal step in the synthesis. This transformation can be accomplished through several distinct chemical pathways.

Oxidation of Thiol Intermediates to the Sulfonyl Chloride Moiety

Oxidative chlorination is a widely used method for converting thiols and their derivatives (like disulfides) into sulfonyl chlorides. organic-chemistry.org This approach involves the simultaneous oxidation of the sulfur atom and the introduction of a chlorine atom. A variety of reagent systems have been developed for this purpose, offering different levels of reactivity, selectivity, and operational simplicity.

Common oxidizing systems include:

Hydrogen Peroxide (H₂O₂): The combination of H₂O₂ with thionyl chloride (SOCl₂) is a highly reactive and efficient system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgresearchgate.net This method is praised for its rapid reaction times, often completing in minutes at room temperature, and high yields (up to 97%). organic-chemistry.org The use of H₂O₂ is also considered a "green chemistry" approach as its primary byproduct is water. researchgate.net

N-Chlorosuccinimide (NCS): NCS, in combination with dilute hydrochloric acid or tetrabutylammonium (B224687) chloride, provides a mild and effective method for oxidizing thiols to sulfonyl chlorides in good yields. organic-chemistry.orgsemanticscholar.org This reagent is particularly useful for substrates that may be sensitive to harsher conditions.

Hypochlorite (B82951): Aqueous sodium hypochlorite (bleach) can be used for the oxidative chlorination of thiols. semanticscholar.orgrsc.org This method is environmentally benign and economical. semanticscholar.org

Other Reagents: Various other reagents have been reported, including trichloroisocyanuric acid (TCCA), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and systems involving nitric acid/hydrochloric acid/oxygen. researchgate.netresearchgate.net

The general mechanism for these reactions often involves the initial formation of intermediate species like sulfenyl chlorides (RSCl), which are then further oxidized to the final sulfonyl chloride (RSO₂Cl). nih.gov

| Reagent System | Substrate | Conditions | Yield | Reference |

| H₂O₂ / SOCl₂ | Various Thiols | Room Temperature, 1 min | Up to 97% | organic-chemistry.org |

| N-Chlorosuccinimide / HCl | Thiol Derivatives | Not specified | Good | semanticscholar.org |

| Sodium Hypochlorite (NaOCl·5H₂O) | Thiols, Disulfides | Not specified | Good | semanticscholar.org |

| HNO₃ / HCl / O₂ | Thiols, Disulfides | Continuous Flow | 70-81% | researchgate.net |

Direct Chlorination Approaches

An alternative strategy involves the direct introduction of the chlorosulfonyl group (-SO₂Cl) onto a pre-existing aromatic ring. This method, known as chlorosulfonation, typically uses chlorosulfonic acid (ClSO₃H). For the synthesis of this compound, this would entail starting with N,N-dimethyl-2-phenylacetamide and reacting it with chlorosulfonic acid.

The primary challenge in direct chlorosulfonation is controlling the regioselectivity. The position of the incoming chlorosulfonyl group is directed by the existing substituents on the benzene ring. The acetyl group is a meta-director, while the alkyl portion of the side chain can have a weak ortho-, para-directing influence. This can lead to a mixture of isomers, complicating purification and reducing the yield of the desired para-substituted product. patsnap.com To improve yields and reduce byproducts, co-reagents such as thionyl chloride, oxalyl chloride, or phosphorus trichloride (B1173362) can be added. patsnap.com Another established method involves reacting sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride. orgsyn.org

Comparative Analysis of Synthetic Routes: Efficacy and Scalability Considerations

When evaluating the different synthetic methodologies, both efficacy and scalability must be considered.

Route 1: Thiol Oxidation

Efficacy: The oxidation of a pre-formed thiol intermediate generally offers high yields and excellent regioselectivity, as the position of the sulfur atom is established early in the synthetic sequence. Methods using H₂O₂/SOCl₂ are particularly effective, with very short reaction times and high purity of the final product. organic-chemistry.org These reactions are often chemoselective, tolerating other functional groups in the molecule. organic-chemistry.org

Route 2: Direct Chlorosulfonation

Efficacy: This approach is more direct, potentially involving fewer steps. However, it often suffers from poor regioselectivity, leading to the formation of multiple isomers and a lower yield of the desired 4-substituted product. patsnap.com This necessitates extensive purification, which is undesirable for large-scale production.

Scalability: While appearing simpler, the challenges with product separation can make this route difficult to scale up efficiently. The use of large excesses of chlorosulfonic acid, a highly corrosive reagent, presents significant handling and waste disposal challenges for industrial applications. patsnap.com

Advanced Synthetic Strategies for Aromatic Sulfonyl Chlorides Applied to the Compound

Key advanced strategies that can be applied to the synthesis of this compound include palladium-catalyzed cross-coupling reactions and modified Sandmeyer-type reactions. These approaches provide alternative pathways that avoid the direct use of strong acids and offer greater control over the chemical transformation.

Palladium-Catalyzed Chlorosulfonylation:

A significant advancement in the synthesis of aryl sulfonyl chlorides is the use of palladium catalysts to couple arylboronic acids with a sulfur dioxide surrogate. nih.gov This methodology presents a mild and highly functional-group-tolerant alternative to traditional electrophilic aromatic substitution. nih.gov While direct application to this compound is not extensively documented, the synthesis of structurally analogous compounds demonstrates the viability of this route. The general approach involves the reaction of an arylboronic acid with a sulfonyl chloride source under palladium catalysis.

For the target compound, this would involve the synthesis of the corresponding boronic acid precursor, (4-(2-(dimethylamino)-2-oxoethyl)phenyl)boronic acid. This precursor would then be subjected to a palladium-catalyzed reaction with a suitable sulfuryl chloride source to yield the final product. The key advantage is the avoidance of harsh acidic conditions that could potentially hydrolyze the amide group of the target molecule. nih.gov

Modified Sandmeyer-Type Reactions:

The Sandmeyer reaction, which transforms an aryl diazonium salt into a variety of functional groups, has been adapted for the synthesis of sulfonyl chlorides. Modern variations of this reaction offer improved yields and safer operating conditions compared to historical procedures. acs.orgresearchgate.net These methods typically start from the corresponding aniline (B41778), which is converted to a diazonium salt and then reacted with a source of sulfur dioxide in the presence of a copper catalyst. researchgate.netorganic-chemistry.org

A notable improvement involves the use of stable, solid sulfur dioxide surrogates, such as 1,4-bis(sulfur dioxide)diazabicyclo[2.2.2]octane adduct (DABSO), which circumvents the need to handle gaseous SO₂. researchgate.netorganic-chemistry.org The reaction proceeds under aqueous acidic conditions, often using HCl and a copper catalyst (e.g., CuCl or CuCl₂), and has been shown to be effective for a wide range of anilines, including those with electron-deficient and electron-neutral substituents. researchgate.netgoogle.comgoogle.com

The application of this advanced Sandmeyer-type reaction to produce this compound would begin with 2-(4-aminophenyl)-N,N-dimethylacetamide. This aniline precursor would undergo diazotization, followed by the copper-catalyzed reaction with a SO₂ source like DABSO or thionyl chloride. researchgate.netgoogle.com This method has been demonstrated to be scalable and can provide the desired sulfonyl chloride in good yield. researchgate.net

Photocatalytic Methods:

Another emerging strategy involves the use of photocatalysis. Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under mild conditions (visible light, room temperature). acs.org This sustainable approach shows high tolerance for various functional groups and represents a modern alternative to the classic Meerwein chlorosulfonylation. acs.org The reaction generates the sulfonyl radical from the diazonium salt and an SO₂ source, which then proceeds to the final product. acs.org

Below is a comparative table summarizing these advanced synthetic strategies.

| Synthetic Strategy | Starting Material | Key Reagents & Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Palladium-Catalyzed Chlorosulfonylation | (4-(2-(dimethylamino)-2-oxoethyl)phenyl)boronic acid | Pd catalyst, SO₂Cl₂, mild conditions | High functional group tolerance; avoids strong acids. nih.gov | Requires synthesis of boronic acid precursor; catalyst cost. |

| Modified Sandmeyer-Type Reaction | 2-(4-aminophenyl)-N,N-dimethylacetamide | 1. NaNO₂, H⁺ (diazotization) 2. DABSO or SOCl₂, Cu catalyst, aqueous HCl. researchgate.net | Scalable; uses readily available anilines; avoids gaseous SO₂. researchgate.netorganic-chemistry.org | Potential for diazonium salt instability; requires careful temperature control. google.com |

| Heterogeneous Photocatalysis | Arenediazonium salt of 2-(4-aminophenyl)-N,N-dimethylacetamide | Potassium poly(heptazine imide), SO₂ source, visible light, room temp. acs.org | Sustainable (metal-free catalyst); very mild conditions; high functional group tolerance. acs.org | Newer technology; catalyst availability and setup may be specialized. |

These advanced methodologies provide a toolkit for the efficient and controlled synthesis of this compound, overcoming many of the drawbacks associated with traditional chlorosulfonation. The choice of method may depend on factors such as substrate availability, scale, and the specific requirements for purity and functional group compatibility.

Chemical Reactivity and Mechanistic Investigations of 4 Dimethylcarbamoylmethyl Benzenesulfonyl Chloride

Electrophilic Character and Reaction Specificity of the Sulfonyl Chloride Group

The reactivity of 4-Dimethylcarbamoylmethyl-benzenesulfonyl chloride is fundamentally governed by the electrophilic nature of its sulfonyl chloride (-SO₂Cl) functional group. The sulfur atom is in a high oxidation state (+6) and is double-bonded to two highly electronegative oxygen atoms and single-bonded to a chlorine atom. This arrangement results in a significant withdrawal of electron density from the sulfur atom, rendering it highly electron-deficient and thus a strong electrophile. pearson.comfiveable.me This inherent electrophilicity makes the sulfur atom susceptible to attack by a wide range of nucleophiles. fiveable.me

The chlorine atom attached to the sulfonyl group is an effective leaving group, a property that facilitates nucleophilic substitution reactions. fiveable.me The stability of the resulting chloride anion (Cl⁻) contributes to the thermodynamic favorability of these reactions. Furthermore, the sulfonyl group itself provides resonance stabilization to the transition state of the substitution reaction. pearson.com

Nucleophilic Substitution Pathways

The principal reaction pathway for this compound involves nucleophilic substitution at the tetracoordinate sulfur atom. fiveable.meresearchgate.net These reactions are critical for the synthesis of various sulfonamide and sulfonate derivatives. The mechanism of these substitutions is a subject of extensive study and is generally considered to proceed via a bimolecular pathway, analogous to the Sₙ2 reaction at a carbon center, or a stepwise addition-elimination (A-E) mechanism involving a transient pentacoordinate intermediate. nih.govmdpi.comuclan.ac.uk For most reactions involving sulfonyl chlorides, the concerted Sₙ2-type mechanism, which proceeds through a single trigonal bipyramidal transition state, is widely supported by kinetic data. nih.govnih.gov

In this mechanism, the incoming nucleophile attacks the electrophilic sulfur atom, leading to a transition state where the nucleophile and the leaving group (chloride) are in apical positions. The reaction proceeds with the inversion of configuration at the sulfur center, although this is not relevant for this achiral molecule. The alternative A-E mechanism involves the formation of a trigonal bipyramidal intermediate, which then expels the leaving group. Distinguishing between these two closely related pathways often requires detailed kinetic and computational studies. nih.govmdpi.com

One of the most characteristic reactions of arenesulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. youtube.comsigmaaldrich.com This reaction is a cornerstone of medicinal chemistry. cbijournal.com When this compound reacts with an amine, the lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom, displacing the chloride ion. youtube.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. researchgate.net

The general mechanism can be depicted as follows:

Nucleophilic Attack: The amine's nitrogen atom attacks the sulfur atom of the sulfonyl chloride.

Chloride Expulsion: The sulfur-chlorine bond breaks, and the chloride ion leaves.

Deprotonation: The base removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and the hydrochloride salt of the base. youtube.com

This reaction is generally efficient and high-yielding with a broad range of amines. researchgate.net The reactivity follows the expected trend for nucleophilicity, with primary amines generally reacting readily. The formation of sulfonamides from sulfonyl chlorides and amines is a well-established method for creating stable derivatives. libretexts.org Studies on the reaction of benzenesulfonyl chloride with various amines in aqueous media have shown that under certain conditions, particularly at high pH, the reaction can be highly efficient, affording near-quantitative yields of the corresponding sulfonamide. researchgate.net

Below is a table summarizing the reaction of a generic sulfonyl chloride with different classes of amines.

| Amine Type | Nucleophile | Product | General Observations |

| Primary Amine | R-NH₂ | R-NH-SO₂-Ar | Forms a stable sulfonamide with an acidic N-H proton. |

| Secondary Amine | R₂NH | R₂N-SO₂-Ar | Forms a stable sulfonamide with no acidic N-H proton. |

| Tertiary Amine | R₃N | No stable sulfonamide | Generally does not form a stable sulfonamide; may form an unstable intermediate salt. libretexts.org |

Data compiled from general chemical principles of sulfonyl chloride reactions. libretexts.org

Similar to amines, alcohols and thiols can act as nucleophiles, attacking the sulfonyl chloride group.

Reaction with Alcohols: Alcohols react with this compound, typically in the presence of a non-nucleophilic base like pyridine, to form sulfonate esters. eurjchem.comperiodicchemistry.com The reaction mechanism is analogous to that with amines: the alcohol's oxygen atom attacks the sulfur, displacing the chloride. The base then deprotonates the intermediate to give the final sulfonate ester. youtube.comyoutube.com This reaction is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. periodicchemistry.com

Reaction with Thiols: Thiols (R-SH) are also effective nucleophiles and react with sulfonyl chlorides to produce thiosulfonates (Ar-SO₂-SR). The sulfur atom of the thiol is a soft nucleophile and readily attacks the electrophilic sulfur of the sulfonyl chloride. The mechanism is again a nucleophilic substitution, analogous to the reactions with amines and alcohols.

Hydrolysis Mechanisms and Environmental Stability in Research Contexts

Despite their utility as reactive intermediates, sulfonyl chlorides are susceptible to hydrolysis. The reaction of this compound with water yields the corresponding sulfonic acid (4-Dimethylcarbamoylmethyl-benzenesulfonic acid) and hydrochloric acid. This reaction represents a competing pathway when syntheses are performed in the presence of moisture.

Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that the reaction is sensitive to pH and solvent composition. rsc.orgosti.gov The hydrolysis can proceed through both a neutral (solvolysis) and a base-catalyzed pathway. rsc.org

Neutral Hydrolysis (Solvolysis): In neutral or acidic aqueous solutions, a water molecule acts as the nucleophile. The mechanism is generally considered to be Sₙ2-like, with the water molecule attacking the sulfur center. nih.gov Electron-withdrawing substituents on the benzene (B151609) ring, such as the 4-dimethylcarbamoylmethyl group, are expected to accelerate the rate of neutral hydrolysis by increasing the electrophilicity of the sulfur atom. rsc.org

Alkaline Hydrolysis: Under basic conditions, the more potent hydroxide (B78521) ion (OH⁻) acts as the nucleophile, leading to a significantly faster rate of hydrolysis. rsc.org This reaction also follows an Sₙ2 mechanism.

Due to this reactivity with water, this compound must be handled and stored under anhydrous conditions to maintain its integrity for synthetic applications. Its stability in research contexts is limited in protic or aqueous environments. The rate of hydrolysis is an important consideration in designing reaction conditions, as it can reduce the yield of the desired product. nih.gov

Regioselectivity and Chemoselectivity in Reactions Involving this compound

In molecules containing multiple electrophilic sites, the reaction of this compound can exhibit selectivity.

Regioselectivity: For this specific molecule, regioselectivity is not a primary concern as it has only one sulfonyl chloride group attached to a defined position on the benzene ring. Reactions will occur at the sulfonyl sulfur atom. In reactions with multifunctional nucleophiles, regioselectivity would be dictated by the relative nucleophilicity of the different sites on the attacking species.

Chemoselectivity: Chemoselectivity becomes relevant if other reactive functional groups are present in the reacting system. For instance, in a molecule containing both a sulfonyl chloride and a less reactive electrophilic center (like an alkyl halide), a strong nucleophile would preferentially react with the more electrophilic sulfonyl chloride. Conversely, in a molecule containing a more reactive electrophilic center, such as an aroyl chloride, the aroyl chloride would react preferentially. Studies on m-(chlorosulfonyl)benzoyl chloride have shown that the aroyl chloride is more reactive than the sulfonyl chloride towards amine nucleophiles, allowing for chemoselective reactions by controlling conditions like concentration and temperature. nih.gov This suggests that the sulfonyl chloride group of this compound is a highly reactive electrophile, but its reactivity can be modulated relative to other functional groups.

Kinetic and Mechanistic Studies of Model Reactions

While specific kinetic studies for this compound are not widely available, extensive research on substituted arenesulfonyl chlorides provides a strong basis for understanding its reaction mechanisms and kinetics.

Kinetic studies of nucleophilic substitution reactions, such as isotopic chloride exchange, have been performed on a wide array of arenesulfonyl chlorides. nih.govnih.gov These studies often employ the Hammett equation to correlate reaction rates with the electronic properties of the substituents on the aromatic ring. The chloride exchange rates for sulfonyl chlorides with para- and meta-substituents follow the Hammett equation with a positive ρ-value (e.g., +2.02), indicating that the reaction is accelerated by electron-withdrawing substituents and decelerated by electron-donating groups. nih.govdntb.gov.ua This is because electron-withdrawing groups stabilize the negative charge that develops in the trigonal bipyramidal transition state. The 4-dimethylcarbamoylmethyl group, being electron-withdrawing, would be expected to have a positive Hammett sigma (σ) value, leading to an increased rate of nucleophilic substitution compared to unsubstituted benzenesulfonyl chloride.

Similarly, kinetic studies on the hydrolysis of arenesulfonyl chlorides have provided mechanistic insights. rsc.orgcdnsciencepub.comresearchgate.net The determination of activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡) of activation supports a bimolecular (Sₙ2-like) mechanism. nih.gov For the hydrolysis of para-substituted benzenesulfonyl chlorides, electron-withdrawing substituents were found to lead to higher values of ΔH‡ and less negative values of ΔS‡. nih.gov These findings are consistent with a transition state that has significant bond-making and bond-breaking character.

The table below presents Hammett ρ-values for reactions of different benzenesulfonyl chlorides, illustrating the sensitivity of the reaction to electronic effects.

| Reaction | Substituents | ρ-value | Conclusion | Reference |

| Isotopic Chloride Exchange | para- and meta- | +2.02 | Accelerated by electron-withdrawing groups. | nih.gov |

| Alkaline Hydrolysis | various | +1.564 | Accelerated by electron-withdrawing groups. | rsc.org |

| Pyridine-Catalyzed Hydrolysis | various | Varies (linear relation to pKa of pyridine) | Bond formation increases with electron-attracting substituents. | rsc.org |

This table summarizes data for model benzenesulfonyl chloride systems to infer the reactivity of the title compound.

Derivatization and Molecular Diversification Studies Utilizing 4 Dimethylcarbamoylmethyl Benzenesulfonyl Chloride

Synthesis of Novel Sulfonamide Derivatives

The reaction of 4-dimethylcarbamoylmethyl-benzenesulfonyl chloride with primary or secondary amines is a cornerstone for the synthesis of a diverse array of novel sulfonamide derivatives. This transformation, a classic example of nucleophilic acyl substitution at a sulfonyl group, typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. A variety of organic and inorganic bases can be employed, with pyridine (B92270) and triethylamine (B128534) being common choices in organic solvents, while sodium carbonate or sodium hydroxide (B78521) are often used in aqueous or biphasic systems. rsc.org The choice of solvent is broad, ranging from chlorinated solvents like dichloromethane (B109758) to polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). rsc.orgrsc.org

The reaction conditions can be tailored to the specific amine and desired outcome. For instance, reactions are often initiated at 0°C to control the initial exothermic reaction before being allowed to warm to room temperature or heated to drive the reaction to completion. rsc.org Microwave irradiation has also been explored as a method to accelerate the synthesis of sulfonamides from sulfonic acids, proceeding via an in situ generated sulfonyl chloride intermediate.

A general scheme for the synthesis of these sulfonamides is as follows:

Scheme 1: General synthesis of N-substituted 4-(dimethylcarbamoylmethyl)benzenesulfonamides.

Detailed research has explored the synthesis of various benzenesulfonamide (B165840) derivatives, providing a foundation for the synthesis of analogs from this compound. The following table summarizes typical reaction conditions for the synthesis of sulfonamides from various benzenesulfonyl chlorides and amines, which are applicable to the title compound.

| Amine Reactant | Benzenesulfonyl Chloride | Base | Solvent | Temperature | Yield (%) |

| Aniline (B41778) | Benzenesulfonyl chloride | Pyridine | - | 0-25°C | 100 |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 0-25°C | 100 |

| Aniline | Benzenesulfonyl chloride | Triethylamine | THF | 0°C to RT | 86 |

| Cytosine | 4-Acetamidobenzenesulfonyl chloride | Pyridine | DMF | RT, then heat | - |

| 9-Methyladenine | 4-Acetamidobenzenesulfonyl chloride | Pyridine | DMF | RT, then heat | - |

Incorporation into Complex Organic Architectures

The this compound moiety serves as a valuable building block for incorporation into more complex organic architectures, leading to molecules with potential applications in medicinal chemistry and materials science. The sulfonamide linkage provides a stable and synthetically accessible connection point to introduce the 4-(dimethylcarbamoylmethyl)phenylsulfonyl group into larger scaffolds.

One common strategy involves the reaction of this compound with bifunctional molecules, enabling the construction of heterocyclic systems. For example, reaction with amino-substituted heterocycles can lead to the formation of complex sulfonamide-bearing imidazoles, quinazolinones, or benzimidazoles. nih.govgoogle.com The synthesis of phthalidyl sulfonohydrazones, for instance, can be achieved through the N-heterocyclic carbene-catalyzed reaction of N-tosyl hydrazones with phthalaldehyde derivatives, a strategy that could be adapted for the corresponding 4-(dimethylcarbamoylmethyl)benzenesulfonohydrazides. nih.gov

Another area of application is in the synthesis of macrocycles. Macrocyclization can be achieved through intramolecular reactions of linear precursors containing both a sulfonyl chloride and a nucleophilic group, or through intermolecular reactions of di-functionalized monomers. nih.gov For instance, a linear precursor with a terminal amine and a 4-dimethylcarbamoylmethyl-benzenesulfonamide at the other end could undergo intramolecular cyclization to form a macrolactam. Palladium-catalyzed remote meta-C-H olefination using an indolyl template is another advanced strategy that has been employed for macrocyclization, showcasing the potential for forming complex ring systems.

The incorporation of the 4-dimethylcarbamoylmethyl-benzenesulfonyl group can be exemplified by the synthesis of benzenesulfonamide-bearing functionalized imidazoles. In a typical sequence, a substituted amine is first reacted with an α-haloketone to form an intermediate, which is then cyclized with a thiocyanate (B1210189) to generate a substituted imidazole-2-thiol. The free amino group on the benzenesulfonamide precursor can then be used to attach the imidazole (B134444) moiety. nih.gov

Functional Group Interconversions and Post-Synthetic Modifications

Once incorporated into a larger molecule, the 4-dimethylcarbamoylmethyl-benzenesulfonamide moiety can undergo further chemical transformations, allowing for the fine-tuning of the molecule's properties. These functional group interconversions and post-synthetic modifications are crucial for creating libraries of related compounds for structure-activity relationship studies.

One key transformation is the reduction of the dimethylcarbamoylmethyl group. The amide functionality can be reduced to the corresponding amine using various reducing agents. For example, a method utilizing low-valent titanium, prepared from titanium tetrachloride and magnesium powder, has been shown to effectively reduce a wide range of amides to their corresponding amines under mild conditions. This would convert the 4-(dimethylcarbamoylmethyl) group to a 4-(2-(dimethylamino)ethyl) group, altering the polarity and basicity of the side chain.

The sulfonamide linkage itself is generally stable, but under certain conditions, it can be cleaved. This allows for the removal of the sulfonyl group or the modification of the amine component. While specific methods for the cleavage of 4-dimethylcarbamoylmethyl-benzenesulfonamides are not detailed in the provided search results, general methods for sulfonamide cleavage, such as reductive cleavage, could potentially be applied.

Post-synthetic modification (PSM) is a powerful strategy, particularly in the context of materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where the framework is first assembled and then chemically modified. rsc.orgrsc.org If a derivative of this compound containing a reactive handle (e.g., a vinyl group or an azide) were incorporated into such a framework, this handle could be used for subsequent reactions like 'click' chemistry or polymerization, thereby modifying the properties of the bulk material. While not a direct interconversion of the title compound's functional groups, this illustrates the potential for modifying molecules derived from it.

Hydrolysis of the sulfonamide bond is another potential transformation, although it typically requires harsh conditions. The stability of the sulfonamide linkage is a key feature, but under strong acidic or basic conditions, it can be cleaved to regenerate the amine and the sulfonic acid. The rate of hydrolysis is influenced by the electronic nature of the substituents on both the benzene (B151609) ring and the sulfonamide nitrogen.

Structure-Reactivity Relationships in Derived Compounds

The structural features of sulfonamides derived from this compound play a crucial role in determining their chemical reactivity and biological activity. The 4-(dimethylcarbamoylmethyl)phenylsulfonyl moiety imparts specific electronic and steric properties to the molecule that influence its interactions with other molecules and biological targets.

The sulfonamide group itself is a key pharmacophore, known to be a hydrogen bond donor and acceptor, which contributes to its ability to bind to biological targets. The geometry of the sulfonamide nitrogen is typically trigonal planar or rapidly inverting trigonal pyramidal, and the S-N bond has some degree of double bond character.

The substituents on the benzene ring and on the sulfonamide nitrogen have a significant impact on the molecule's properties. The 4-dimethylcarbamoylmethyl group at the para position of the benzene ring is an electron-withdrawing group due to the presence of the carbonyl functionality. This electron-withdrawing nature increases the acidity of the sulfonamide N-H proton (if present) and enhances the electrophilicity of the sulfonyl sulfur, potentially influencing the rate of nucleophilic substitution reactions at this center. Electron-withdrawing groups on the aryl ring can also affect the binding affinity of the sulfonamide to its target, often through modulation of the pKa of the sulfonamide.

Steric effects also play a critical role. The size and conformation of the substituent on the sulfonamide nitrogen can dictate how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. The "tail approach" in drug design, which involves modifying the substituent appended to the sulfonamide scaffold, is a common strategy to improve binding affinity and selectivity. For instance, the substitution on the sulfonamide nitrogen can lead to significant rotations of the benzenesulfonamide ring within a binding site to accommodate the substituent, thereby altering the interactions with surrounding amino acid residues.

Research Applications of 4 Dimethylcarbamoylmethyl Benzenesulfonyl Chloride in Chemical Sciences

Reagent in Advanced Organic Synthesis

4-Dimethylcarbamoylmethyl-benzenesulfonyl chloride is a versatile reagent in advanced organic synthesis, primarily utilized for its reactive sulfonyl chloride group. This functional group allows for the introduction of the sulfonyl moiety into a wide range of molecules, leading to the formation of sulfonamides and sulfonate esters, which are significant classes of compounds in medicinal chemistry and materials science.

Introduction of Sulfonyl and Carbamoyl Moieties

The primary application of this compound in organic synthesis is as a source for the introduction of the 4-(dimethylcarbamoylmethyl)phenylsulfonyl group. The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamides. wikipedia.org This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a variety of therapeutic agents. The dimethylcarbamoylmethyl substituent provides an additional functional handle that can influence the solubility, polarity, and biological activity of the resulting molecule.

The general reaction for the formation of a sulfonamide using this compound is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine | N-substituted-4-dimethylcarbamoylmethyl-benzenesulfonamide |

Formation of Specialized Chemical Intermediates

This reagent is instrumental in the synthesis of specialized chemical intermediates that are precursors to more complex molecules. For instance, the reaction of this compound with amines can be used to create building blocks for drug discovery and development. A related compound, 4-(2-(acetylamino)ethyl)benzenesulfonyl chloride, is synthesized as an intermediate for sulfonylurea hypoglycemic drugs. google.com Similarly, intermediates like 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides are prepared for the synthesis of other complex molecules. google.comgoogle.com The presence of both the reactive sulfonyl chloride and the carbamoylmethyl group allows for sequential or orthogonal chemical modifications, making it a valuable tool for creating diverse molecular scaffolds.

Utility in Coupling Reactions and Building Block Chemistry

In the context of building block chemistry, this compound serves as a bifunctional component. The sulfonyl chloride group provides a reliable reaction site for coupling with various nucleophiles, while the rest of the molecule forms the core structure of the new compound. The concept of using sulfonyl halides as versatile building blocks is well-established, particularly in combinatorial chemistry for the rapid synthesis of compound libraries. nih.gov For example, (chlorosulfonyl)benzenesulfonyl fluorides are used to create libraries of potential covalent enzyme inhibitors. nih.gov The predictable reactivity of the sulfonyl chloride allows for its use in parallel synthesis, facilitating the generation of a multitude of derivatives for screening purposes.

Contributions to Materials Science Research and Development

While specific research on the application of this compound in materials science is not extensively documented, the chemistry of sulfonyl chlorides suggests potential uses. Sulfonyl chlorides can react with diols or diamines to form polysulfonates or polysulfonamides, respectively. These polymers can exhibit desirable properties such as thermal stability and specific solubility characteristics. The incorporation of the dimethylcarbamoylmethyl group could enhance the polarity and hydrogen bonding capabilities of the polymer, potentially influencing its mechanical properties and affinity for certain substrates. For instance, 4-vinylbenzenesulfonyl chloride, a related compound, is used in polymerization reactions to create functional polymers.

Applications in Biochemical Research and Molecular Probes

The structural motifs present in this compound make it and its derivatives relevant in biochemical research, particularly in the development of enzyme inhibitors and molecular probes.

Strategies for Enzyme Inhibitor Development

The sulfonamide group, readily formed from this compound, is a well-known pharmacophore in the design of enzyme inhibitors. Sulfonamides are key components in inhibitors of various enzymes, including carbonic anhydrases and proteases. For example, a library of N-((4-sulfamoylphenyl)carbamothioyl) amides has been synthesized and shown to effectively inhibit human and mycobacterial carbonic anhydrases. mdpi.com The general strategy involves designing a molecule where the sulfonamide group can interact with the active site of the target enzyme, often by binding to a metal ion or forming hydrogen bonds with key amino acid residues. The 4-(dimethylcarbamoylmethyl)phenyl portion of the molecule can be tailored to occupy specific pockets within the enzyme's active site, thereby increasing the inhibitor's potency and selectivity. This approach has been successfully used to develop selective inhibitors for various enzyme targets. nih.gov

Modification of Proteins and Peptides for Research Tools

The covalent modification of proteins and peptides is a fundamental technique for creating research tools to study biological processes. Reagents that can selectively react with specific functional groups on amino acid residues are invaluable for introducing labels, crosslinkers, or other functionalities.

Benzenesulfonyl chloride and its derivatives are known to react with nucleophilic residues on proteins. The dimethylcarbamoylmethyl group at the para position of this compound could influence its reactivity and solubility, potentially offering advantages in specific applications. By attaching this compound to a protein or peptide, researchers could introduce a new functional handle for further modifications or directly alter the biomolecule's properties for investigative purposes.

Table 1: Potential Reactive Sites for this compound on Proteins and Peptides

| Amino Acid Residue | Functional Group | Potential Reaction Product |

|---|---|---|

| Lysine | Primary Amine (-NH₂) | Sulfonamide |

| N-terminus | Primary Amine (-NH₂) | Sulfonamide |

| Arginine | Guanidinium group | Sulfonamide (less reactive) |

| Histidine | Imidazole (B134444) | Sulfonamide (less reactive) |

| Serine | Hydroxyl (-OH) | Sulfonate Ester |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester |

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester |

This table is illustrative of the potential reactivity based on the chemistry of sulfonyl chlorides.

Derivatization Agent in Analytical Chemistry Methodologies

In analytical chemistry, derivatization is a common strategy to improve the detection and separation of analytes in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Derivatizing agents are used to modify the analyte to enhance its volatility, improve its chromatographic behavior, or introduce a detectable label (e.g., a chromophore or fluorophore).

The sulfonyl chloride group of this compound makes it a potential derivatizing agent for compounds containing primary and secondary amine groups. The reaction would form a stable sulfonamide derivative. This modification can significantly alter the polarity of the analyte, which can be advantageous for chromatographic separation. For instance, derivatizing a polar amine with this reagent would increase its hydrophobicity, leading to better retention on a reversed-phase HPLC column.

While specific studies employing this compound as a derivatization agent are not readily found, the principle is well-established with similar reagents like dansyl chloride and tosyl chloride. The resulting sulfonamide derivatives often exhibit favorable properties for detection by UV or mass spectrometry detectors.

Table 2: Potential Applications of this compound as a Derivatization Agent

| Analytical Technique | Target Analytes | Purpose of Derivatization |

|---|---|---|

| HPLC-UV | Primary/Secondary Amines, Phenols | Introduce a chromophore, improve chromatographic separation |

| HPLC-MS | Primary/Secondary Amines, Phenols | Improve ionization efficiency, alter fragmentation pattern, improve separation |

This table outlines potential applications based on the established use of other sulfonyl chloride derivatizing agents.

Advanced Characterization and Analytical Methodologies for 4 Dimethylcarbamoylmethyl Benzenesulfonyl Chloride and Its Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural confirmation of the target molecule. Each technique provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 4-Dimethylcarbamoylmethyl-benzenesulfonyl chloride, both ¹H and ¹³C NMR would provide key structural data. The expected chemical shifts are predicted based on the functional groups present and data from analogous structures. epfl.chsigmaaldrich.comcarlroth.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring would typically appear as a pair of doublets (an AA'BB' system) in the range of 7.5-8.0 ppm. A sharp singlet for the methylene (B1212753) protons (Ar-CH₂-CO) would likely be observed around 4.0 ppm. Due to restricted rotation around the amide C-N bond, the two N-methyl groups are chemically non-equivalent and are expected to produce two separate singlets, typically between 2.8 and 3.1 ppm.

¹³C NMR: The carbon spectrum would corroborate the structure. It would feature signals for the four distinct aromatic carbons (two substituted, two unsubstituted), the methylene carbon, the amide carbonyl carbon (around 168-172 ppm), and the two non-equivalent N-methyl carbons.

Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH (ortho to SO₂Cl) | ~7.9-8.1 | ~129-131 | Doublet |

| Aromatic CH (ortho to CH₂) | ~7.5-7.7 | ~130-132 | Doublet |

| Methylene (Ar-CH₂) | ~4.0-4.2 | ~40-45 | Singlet |

| N-Methyl (N-(CH₃)₂) | ~2.9-3.1 (two signals) | ~36-38 (two signals) | Singlet(s) |

| Aromatic C-SO₂Cl | - | ~145-148 | - |

| Aromatic C-CH₂ | - | ~138-142 | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the sulfonyl chloride and amide moieties. nist.govnist.gov

Key expected absorption bands include:

Sulfonyl Group (SO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected near 1375 cm⁻¹ and 1180 cm⁻¹, respectively. researchgate.net

Amide Group (C=O): A strong absorption band (the Amide I band) from the carbonyl stretch is predicted to appear around 1650 cm⁻¹.

Aromatic Ring (C=C): Medium to weak absorptions from C=C stretching within the benzene ring would be visible in the 1450-1600 cm⁻¹ region.

S-Cl Bond: The stretch for the sulfur-chlorine bond typically appears in the lower frequency region of the spectrum.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | ~1375 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | ~1180 |

| Amide (CONMe₂) | C=O Stretch (Amide I) | ~1650 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) could be used. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and sulfur (³²S and ³⁴S isotopes) would result in a characteristic isotopic pattern for the molecular ion and any sulfur- or chlorine-containing fragments, serving as a key diagnostic feature.

Expected fragmentation pathways include the loss of a chlorine radical (M-35/37), elimination of sulfur dioxide (M-64), and cleavage at the benzylic position or adjacent to the carbonyl group.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC/MS, HPLC)

Chromatographic methods are essential for separating the target compound from starting materials, reagents, byproducts, and other impurities, allowing for accurate purity determination and real-time monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile organic compounds like this compound. researchgate.netresearchgate.net A C18 column is typically employed with a mobile phase consisting of a gradient mixture of an aqueous solvent (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comgoogle.com Detection is commonly performed with a UV detector, leveraging the chromophoric nature of the benzene ring. A validated HPLC method can provide precise and accurate quantification of the main component and any impurities, with typical validation parameters including linearity, accuracy, and limits of detection (LOD) and quantification (LOQ).

Typical RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS is highly effective for the analysis of volatile and thermally stable compounds. It can be used to monitor the consumption of volatile starting materials or the formation of volatile byproducts during the synthesis of this compound. innovareacademics.in While the target compound itself may have limited thermal stability, GC/MS is invaluable for detecting trace impurities like residual solvents. For less volatile or thermally labile derivatives, derivatization may be required to produce a more suitable analyte for GC/MS analysis. rsc.org The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra.

Advanced Methods for Characterizing Reaction Products and Impurities

In drug development and process chemistry, identifying and characterizing unknown reaction products and impurities is critical. When standard spectroscopic methods are insufficient, more advanced techniques are employed.

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Time-of-Flight (LC-TOF) or Orbitrap MS provide highly accurate mass measurements (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental formula of an unknown impurity or reaction product, significantly constraining its possible chemical structure.

Tandem Mass Spectrometry (MS/MS): This technique involves isolating a specific ion (such as the molecular ion of an impurity) and subjecting it to controlled fragmentation. The resulting fragment ions provide detailed structural information, acting as a "fingerprint" that can be used to elucidate the molecule's connectivity.

Multi-dimensional NMR (2D NMR): For complex derivatives or in cases where signals in 1D NMR are overlapping, 2D NMR experiments are crucial. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal correlations between different nuclei (¹H-¹H or ¹H-¹³C), allowing chemists to piece together the complete molecular structure of novel compounds or unexpected byproducts.

Impurity Profiling: This involves using a highly sensitive and validated chromatographic method to generate a detailed "fingerprint" of all impurities present in a given batch. This profile can be used for quality control, to establish links between starting material batches and final product quality, and to investigate process deviations. organic-chemistry.org

Computational and Theoretical Investigations of 4 Dimethylcarbamoylmethyl Benzenesulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. nih.gov These calculations can elucidate the distribution of electrons, molecular orbital energies, and electrostatic potential, which are fundamental to understanding a molecule's reactivity. researchgate.net Methods such as Density Functional Theory (DFT) and Hartree-Fock are commonly used to approximate solutions to the Schrödinger equation for complex molecules. nih.gov

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide insights into the conformational flexibility and dynamic behavior of a molecule. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can map out the potential energy surface and identify stable conformations.

A conformational analysis of 4-Dimethylcarbamoylmethyl-benzenesulfonyl chloride would identify the most stable three-dimensional arrangements of the molecule. This is crucial as the conformation can significantly impact its reactivity and interaction with other molecules. The flexibility of the dimethylcarbamoylmethyl side chain and its orientation relative to the phenylsulfonyl chloride ring would be of particular interest.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (°)(C-C-S-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 60 | 0.0 | 65 |

| 2 | 180 | 1.2 | 25 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Predictions of Reaction Pathways and Transition States

Theoretical calculations can be used to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, in a reaction with a nucleophile, theoretical calculations could be used to model the approach of the nucleophile to the sulfonyl chloride group, the formation of a transition state, and the subsequent departure of the chloride ion. These calculations would provide a detailed, step-by-step understanding of the reaction mechanism.

Table 3: Hypothetical Calculated Energies for a Reaction Pathway of this compound with a Nucleophile

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In a QSAR study, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression or machine learning algorithms. nih.gov

For compounds derived from this compound, QSAR studies could be used to predict their potential biological activity, such as enzyme inhibition or receptor binding. nih.govresearchgate.net By identifying the key molecular features that contribute to the desired activity, QSAR models can guide the design of new, more potent derivatives. researchgate.net

Table 4: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Derivative | LogP | Molecular Weight | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| 1 | 2.5 | 275.7 | 65.4 | 10.2 |

| 2 | 3.1 | 310.8 | 72.1 | 5.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Research Directions and Emerging Paradigms for 4 Dimethylcarbamoylmethyl Benzenesulfonyl Chloride

Exploration of Undiscovered Synthetic Routes

While established methods for the synthesis of sulfonyl chlorides are well-documented, the pursuit of novel, more efficient, and environmentally benign synthetic routes for 4-Dimethylcarbamoylmethyl-benzenesulfonyl chloride is a key area for future research. Current synthetic strategies often rely on classical chlorosulfonation reactions, which can generate significant waste streams. Future explorations could focus on alternative approaches that minimize by-product formation and utilize less hazardous reagents.

One promising direction is the development of direct C-H activation/sulfonylation methodologies. This approach would circumvent the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. Research in this area could explore various transition-metal catalysts to facilitate the direct introduction of the sulfonyl chloride moiety onto the benzene (B151609) ring of a suitable precursor.

Another avenue for investigation is the use of flow chemistry for the synthesis of this compound. Flow reactors offer enhanced control over reaction parameters such as temperature and pressure, leading to improved yields and safety profiles, particularly for exothermic reactions like chlorosulfonation. The development of a continuous flow process could enable a more scalable and sustainable production of this compound.

| Potential Synthetic Route | Key Advantages | Research Focus |

| Direct C-H Activation/Sulfonylation | Increased atom economy, reduced synthetic steps | Development of selective and efficient catalysts (e.g., Pd, Ru, Rh) |

| Flow Chemistry Synthesis | Enhanced safety, improved scalability, better yield control | Optimization of reactor design and reaction conditions |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly | Identification and engineering of enzymes for sulfonyl chloride formation |

Novel Reaction Chemistries and Catalytic Applications

The reactivity of the sulfonyl chloride group in this compound makes it a valuable tool for a wide range of chemical transformations. Future research should aim to uncover novel reaction chemistries that expand its synthetic utility. For instance, its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could lead to the efficient synthesis of novel molecular scaffolds.

Furthermore, the potential of this compound and its derivatives as catalysts or ligands in catalysis is an underexplored area. The presence of both a reactive sulfonyl chloride group and a dimethylcarbamoylmethyl substituent could allow for the design of novel ligands for transition-metal catalysis. These ligands could find applications in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Investigations into the micellar catalysis of reactions involving benzenesulfonyl chloride derivatives have shown that the reaction rates can be significantly influenced by the presence of micelles. This suggests that the reaction chemistry of this compound in organized media could be a fruitful area of research, potentially leading to enhanced reaction rates and selectivities.

| Research Area | Potential Application | Key Focus |

| Multicomponent Reactions | Rapid generation of molecular diversity | Design of novel reactions utilizing the sulfonyl chloride moiety |

| Ligand Development | Asymmetric catalysis, cross-coupling reactions | Synthesis of chiral and achiral ligands for transition metals |

| Micellar Catalysis | Enhanced reaction rates and selectivity | Study of reaction kinetics and mechanisms in micellar systems |

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research on this compound should prioritize its integration into sustainable and green chemistry methodologies.

One key aspect is the use of greener solvents in its synthesis and reactions. Traditional syntheses of sulfonyl chlorides often employ chlorinated solvents, which are environmentally persistent and toxic. Research into the use of alternative, bio-based solvents or even solvent-free reaction conditions would significantly improve the environmental footprint of processes involving this compound. Recent studies have highlighted the potential of bio-derived solvents like Cyrene™ as sustainable alternatives to conventional dipolar aprotic solvents.

| Green Chemistry Principle | Application to this compound | Research Goal |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials | Development of synthetic routes from renewable resources |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents with green alternatives | Investigation of reactions in water, ionic liquids, or bio-solvents |

| Catalysis | Use as a catalyst or in catalytic systems | Design of efficient catalytic reactions to minimize waste |

| Design for Degradation | Incorporation of biodegradable moieties | Synthesis of derivatives with improved environmental degradation profiles |

Expanding Research Applications in Interdisciplinary Fields

The unique chemical properties of this compound suggest that its applications could extend beyond traditional organic synthesis into various interdisciplinary fields. A systematic exploration of these potential applications could uncover new and valuable uses for this compound.

In medicinal chemistry, the sulfonyl chloride moiety is a well-known pharmacophore present in many therapeutic agents. The dimethylcarbamoylmethyl group could be used to modulate the physicochemical properties of drug candidates, such as solubility and membrane permeability. Future research could involve the synthesis of a library of compounds derived from this compound and their screening for various biological activities.

In materials science, this compound could serve as a versatile building block for the synthesis of novel polymers and functional materials. The reactive sulfonyl chloride group can be used for polymerization reactions or for grafting onto surfaces to modify their properties. For example, it could be used to introduce specific functionalities onto polymer backbones, leading to materials with tailored optical, electronic, or mechanical properties.

The development of new reagents for protein modification is another area where this compound could find application. The sulfonyl chloride group can react with nucleophilic residues on proteins, such as lysine, allowing for the introduction of the dimethylcarbamoylmethyl group as a tag or a modifying agent.

| Interdisciplinary Field | Potential Application | Research Direction |

| Medicinal Chemistry | Synthesis of novel drug candidates | Design and synthesis of bioactive molecules for various therapeutic targets |

| Materials Science | Development of functional polymers and materials | Polymerization and surface modification studies |

| Chemical Biology | Protein modification and labeling | Development of new chemical probes for studying biological systems |

| Agrochemicals | Synthesis of new pesticides and herbicides | Investigation of the biological activity of derivatives in agricultural applications |

Q & A

Q. What are the recommended methods for synthesizing 4-dimethylcarbamoylmethyl-benzenesulfonyl chloride, and how can reaction purity be optimized?

- Methodological Answer : Sulfonyl chlorides are typically synthesized via chlorosulfonation of aromatic precursors. For derivatives like this compound, a two-step approach is common:

Sulfonation : React the benzene derivative with chlorosulfonic acid under anhydrous conditions at 0–5°C to form the sulfonic acid intermediate.

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux (60–80°C) to yield the sulfonyl chloride .

- Purity Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and purify via recrystallization (ethanol/water mixture). Impurities like unreacted starting materials or hydrolysis byproducts (sulfonic acids) can be removed using activated charcoal .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use impervious gloves (nitrile or neoprene), safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Avoid contact with moisture to prevent hydrolysis to sulfonic acids .

- Storage : Store in airtight, moisture-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Desiccants like silica gel should be included to absorb residual humidity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the dimethylcarbamoyl and sulfonyl chloride substituents via characteristic shifts. For example, the methyl groups in the carbamoyl moiety appear as singlets at δ 2.8–3.1 ppm in ¹H NMR .

- FT-IR : Identify the sulfonyl chloride group (S=O asymmetric stretch at ~1370 cm⁻¹, symmetric stretch at ~1180 cm⁻¹) and carbamoyl carbonyl (C=O at ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C₁₀H₁₁ClNO₃S: theoretical 260.0154) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the hydrolytic stability of sulfonyl chlorides under varying pH conditions?

- Methodological Answer : Hydrolysis rates depend on pH and substituent electronics. To address discrepancies:

Controlled Kinetic Studies : Perform pH-dependent hydrolysis experiments (pH 2–12) at 25°C, monitoring via UV-Vis (absorbance at 260 nm for sulfonate formation) .

Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to assess the electron-withdrawing effect of the dimethylcarbamoylmethyl group on hydrolysis activation energy .

- Example : A study on 4-chloro-2,5-dimethylbenzenesulfonyl chloride showed 90% hydrolysis at pH 10 within 2 hours, compared to <5% at pH 4 .

Q. What strategies mitigate side reactions (e.g., sulfonate ester formation) during nucleophilic substitutions with this compound?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates and reduce competing hydrolysis.

- Base Selection : Employ non-nucleophilic bases (e.g., DIPEA) instead of NaOH to avoid deprotonation-induced side reactions.

- Temperature Control : Maintain reactions at 0–10°C to suppress thermal degradation. For example, coupling with amines at 5°C reduced sulfonate ester byproducts from 15% to <2% .

Q. How can researchers validate the regioselectivity of electrophilic aromatic substitution (EAS) reactions involving this sulfonyl chloride?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at specific ring positions and analyze substitution patterns via ²H NMR.

- Competitive Experiments : Compare reaction rates with meta- and para-substituted analogs (e.g., 4-chloro vs. 3-chloro derivatives) to quantify directing effects .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., sulfonic acid derivatives) to confirm regiochemistry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally similar sulfonyl chlorides?

- Methodological Answer :

- Purity Verification : Re-measure melting points after column chromatography (silica gel, hexane/EtOAc gradient) and compare with literature (e.g., 4-chloro-2,5-dimethylbenzenesulfonyl chloride: reported mp 48–50°C vs. observed 45–47°C due to residual solvent) .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms. For example, some sulfonyl chlorides exhibit enantiotropic phase transitions near their melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.